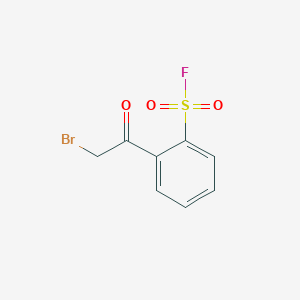

2-(2-bromoacetyl)-Benzenesulfonyl fluoride

Description

Contextual Significance in Modern Organic Synthesis and Chemical Biology

In the field of organic synthesis, the development of reagents with multiple, orthogonally reactive functional groups is highly valuable. Such compounds can serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and materials. The sulfonyl fluoride (B91410) group, in particular, has gained prominence with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that enable the reliable formation of robust S-O or S-N bonds. researchgate.net

In chemical biology, the quest for highly specific covalent inhibitors and activity-based probes is ongoing. Electrophilic functional groups that can form stable covalent bonds with nucleophilic residues in proteins are essential tools in this endeavor. nih.gov Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology due to their appropriate balance of stability in aqueous environments and reactivity towards specific amino acid residues like serine, threonine, lysine (B10760008), and tyrosine. researchgate.netnih.gov The presence of a second electrophilic center, the bromoacetyl group, which is a well-known alkylating agent for cysteine and histidine residues, further enhances the potential of 2-(2-bromoacetyl)-Benzenesulfonyl fluoride as a sophisticated chemical probe.

Overview of Dual Electrophilic Functionality: The Bromoacetyl and Sulfonyl Fluoride Moieties

The chemical behavior of this compound is dictated by its two distinct electrophilic sites: the carbon atom of the bromoacetyl group and the sulfur atom of the sulfonyl fluoride group.

The bromoacetyl moiety is a classic example of an α-haloketone. The presence of the electron-withdrawing carbonyl group and the bromine atom makes the α-carbon highly susceptible to nucleophilic attack. This group is a potent alkylating agent, readily reacting with soft nucleophiles such as the thiol group of cysteine residues in proteins. This reactivity has been widely exploited in the design of enzyme inhibitors and for the chemical modification of biomolecules.

The sulfonyl fluoride moiety (-SO2F) is a significantly harder electrophilic center compared to the bromoacetyl group. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms and a highly electronegative fluorine atom. This makes the sulfur atom electrophilic, but the S-F bond is notably stable, particularly in comparison to other sulfonyl halides like sulfonyl chlorides. nih.gov However, under appropriate conditions, the sulfonyl fluoride can react with strong nucleophiles, such as the hydroxyl group of serine residues or silyl (B83357) ethers, to form stable sulfonate esters or sulfonamides. researchgate.netwikipedia.org This controlled reactivity is the cornerstone of SuFEx click chemistry. researchgate.net

The dual nature of this compound, possessing both a soft electrophilic center (bromoacetyl) and a hard electrophilic center (sulfonyl fluoride), opens up possibilities for sequential or selective reactions with different types of nucleophiles. This makes it a potentially powerful tool for creating complex molecular linkages and for developing bifunctional probes in chemical biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO3S |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

2-(2-bromoacetyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C8H6BrFO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4H,5H2 |

InChI Key |

PPFFOIZDQXTZNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2 Bromoacetyl Benzenesulfonyl Fluoride

Electrophilicity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) group is a privileged electrophile in chemical biology, known for its unique balance of stability and reactivity. researchgate.net Unlike the more reactive sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, the sulfur(VI)-fluoride bond is remarkably stable under physiological conditions, yet can be selectively activated to react with nucleophiles. nih.gov

Principles and Mechanisms of Sulfur(VI)-Fluoride Exchange (SuFEx) Reactivity

The reactivity of the sulfonyl fluoride group is primarily defined by the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a click chemistry transformation. monash.edu The mechanism is a nucleophilic substitution at the highly electrophilic sulfur(VI) center. nih.gov A suitable nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion as a leaving group.

This process is characterized by its high efficiency and selectivity, often proceeding under mild, metal-free conditions. nih.gov The stability of the S-F bond means the reaction is often latent, requiring specific activation by appropriate nucleophiles or catalysts to proceed rapidly. nih.gov This controllable reactivity is a cornerstone of its utility in complex biological systems. nih.gov SuFEx chemistry allows for the formation of robust sulfonyl-linked conjugates with a variety of nucleophiles.

Influence of Electronic and Steric Factors on Sulfonyl Fluoride Reactivity

The reactivity of an aryl sulfonyl fluoride is significantly modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. nih.gov Conversely, electron-donating groups decrease reactivity.

| Substituent | Position | Electronic Effect | Expected Impact on SuFEx Reactivity |

|---|---|---|---|

| -NO₂ | para | Strongly Electron-Withdrawing | Increase |

| -CN | para | Electron-Withdrawing | Increase |

| -COCH₂Br | ortho | Electron-Withdrawing | Increase (Electronic) / Decrease (Steric) |

| -H | - | Neutral | Baseline |

| -CH₃ | para | Electron-Donating | Decrease |

| -OCH₃ | para | Strongly Electron-Donating | Decrease |

Aqueous Stability and Biocompatibility Considerations

A critical feature of sulfonyl fluorides is their considerable stability in aqueous environments compared to other sulfonyl halides. nih.gov This hydrolytic stability is crucial for their application as chemical probes and covalent inhibitors in biological systems, as it prevents rapid, non-specific degradation. researchgate.netenamine.net However, this stability is not absolute and represents a balance with reactivity. Highly reactive, electron-deficient aryl sulfonyl fluorides can be susceptible to hydrolysis, particularly at higher pH. researchgate.net

The stability of the S-F bond resists reduction by biological thiols like glutathione, a key factor in its biocompatibility. This allows sulfonyl fluoride-containing molecules to persist in the cellular environment long enough to engage their intended targets. The sulfonyl fluoride group has been shown to react selectively with specific amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine in protein binding pockets, making it a valuable tool for developing covalent inhibitors that target non-cysteine residues. nih.govnih.gov

Reactivity of the α-Bromoacetyl Moiety

The α-bromoacetyl group is a classic electrophilic warhead used for the alkylation of nucleophiles. Its reactivity is centered on the carbon atom alpha to the carbonyl group, which is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl and the presence of a good leaving group, bromide. nih.gov

Nucleophilic Displacement Mechanisms and Alkylation Pathways

The reaction of the α-bromoacetyl moiety with a nucleophile typically proceeds through a direct nucleophilic substitution mechanism, most commonly an Sₙ2 pathway. up.ac.za In this mechanism, the nucleophile attacks the α-carbon, displacing the bromide ion in a single, concerted step.

The key steps of the Sₙ2 mechanism are:

Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic α-carbon.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

Leaving Group Departure: The bromide ion is expelled, and a new covalent bond is formed between the nucleophile and the α-carbon.

This alkylation pathway results in the stable modification of the nucleophile. rsc.org The efficiency of this reaction is dependent on the nucleophilicity of the attacking species and the reaction conditions, such as pH and solvent. up.ac.za

Selectivity in Reaction with Biological Nucleophiles (e.g., Cysteine Thiols)

The α-bromoacetyl group is well-known for its high reactivity and selectivity towards soft nucleophiles, particularly the thiol group of cysteine residues in proteins. researchgate.net This selectivity is a cornerstone of its use in protein modification and as a covalent inhibitor.

The basis for this selectivity lies in the Hard and Soft Acids and Bases (HSAB) principle. The α-carbon of the bromoacetyl group is a soft electrophile, which preferentially reacts with soft nucleophiles. The thiolate anion (S⁻) of a deprotonated cysteine is a very soft and potent nucleophile, making it highly reactive towards the α-bromoacetyl moiety.

While other biological nucleophiles like the ε-amino group of lysine or the imidazole (B134444) of histidine can also react, the reaction with cysteine thiols is kinetically favored, especially under controlled pH conditions. researchgate.net The reactivity of cysteine is highly pH-dependent, as the nucleophilic species is the thiolate anion, which becomes more prevalent as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5). This allows for some degree of control over the reaction's selectivity by modulating the pH of the environment. Studies have shown high selectivity for cysteine (89-96%) for α-haloketones and related structures. researchgate.net

| Nucleophile (Amino Acid) | Reactive Group | Typical pKa | Relative Reactivity at pH ~7.4 | Notes |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | ~8.5 | High | Highly nucleophilic in thiolate form (S⁻). |

| Histidine | Imidazole | ~6.0 | Moderate | Reactivity depends on the accessibility and nucleophilicity of the neutral imidazole ring. |

| Lysine | ε-Amino (-NH₂) | ~10.5 | Low | Largely protonated and non-nucleophilic at physiological pH. |

| Serine/Threonine | Hydroxyl (-OH) | >13 | Very Low | Poor nucleophile unless activated (e.g., in an enzyme active site). |

| Tyrosine | Phenol (-OH) | ~10.1 | Very Low | Poor nucleophile unless deprotonated to the phenolate (B1203915) ion. |

Orthogonal Reactivity and Interplay of Dual Electrophilic Centers

The chemical behavior of 2-(2-bromoacetyl)-benzenesulfonyl fluoride is dictated by the presence of two distinct electrophilic centers: the carbon of the bromoacetyl group (an α-haloketone) and the sulfur atom of the sulfonyl fluoride group. The interplay between these two sites allows for orthogonal reactivity, where one center can be targeted selectively over the other by careful choice of nucleophile and reaction conditions.

The α-carbon of the bromoacetyl moiety is a soft electrophilic center, readily susceptible to attack by soft nucleophiles in SN2-type reactions. jove.comjove.com The reactivity of this site is enhanced by the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and stabilizes the transition state. nih.gov In contrast, the sulfur atom of the sulfonyl fluoride is a hard electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the sulfur atom highly electron-deficient and susceptible to attack by hard nucleophiles. enamine.netrsc.org

The chemoselectivity of reactions with this compound is therefore highly dependent on the nature of the attacking nucleophile, as predicted by Hard and Soft Acid and Base (HSAB) theory. Soft nucleophiles, such as thiolates or iodide ions, are expected to preferentially react at the softer α-carbon of the bromoacetyl group. Conversely, hard nucleophiles, such as primary and secondary amines or hydroxide (B78521) ions, are more likely to attack the harder sulfur center of the sulfonyl fluoride. acs.orgnih.gov

This differential reactivity allows for a stepwise functionalization of the molecule. For instance, a soft nucleophile could be used to displace the bromide, followed by reaction with a hard nucleophile at the sulfonyl fluoride center, or vice versa. This orthogonal reactivity is a powerful tool in synthetic chemistry, enabling the construction of complex molecules with precise control over the introduction of different functional groups. rsc.orgrsc.org

Table 1: Predicted Chemoselectivity of Nucleophiles with this compound

| Nucleophile Type | Example | Predicted Site of Attack | Reaction Type |

| Soft | Thiolate (RS⁻) | α-carbon of bromoacetyl | SN2 |

| Soft | Iodide (I⁻) | α-carbon of bromoacetyl | SN2 (Finkelstein reaction) |

| Hard | Primary Amine (RNH₂) | Sulfur of sulfonyl fluoride | Nucleophilic Aromatic Substitution (SNAr-like) |

| Hard | Hydroxide (OH⁻) | Sulfur of sulfonyl fluoride | Hydrolysis |

| Borderline | Cyanide (CN⁻) | Both sites possible | Competitive SN2 and SNAr-like |

Solvent Effects and Reaction Environment on Compound Reactivity Profiles

The solvent environment plays a crucial role in modulating the reactivity of the dual electrophilic centers in this compound. The choice of solvent can influence reaction rates and chemoselectivity by stabilizing or destabilizing reactants, transition states, and intermediates. libretexts.orgcsbsju.edu

For reactions at the α-carbon of the bromoacetyl group, which typically proceed via an SN2 mechanism, polar aprotic solvents are generally preferred. wfu.edu Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can dissolve ionic nucleophiles while not extensively solvating the nucleophile. youtube.com This leaves the nucleophile "bare" and more reactive. In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity, thereby slowing down the SN2 reaction. csbsju.edulibretexts.org

Reactions at the sulfonyl fluoride center, involving nucleophilic attack on the sulfur atom, are also sensitive to solvent polarity. Polar solvents are generally required to facilitate the dissolution of the reactants and to stabilize the charged intermediates and transition states that are often involved in nucleophilic aromatic substitution-type mechanisms. iupac.orgresearchgate.net However, the specific type of polar solvent can influence the reaction outcome. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents can accelerate the reaction by poorly solvating the anionic nucleophile, thus increasing its reactivity. researchgate.net

The competition between the two electrophilic sites can, therefore, be tuned by the solvent. A less polar solvent might favor the SN2 reaction at the bromoacetyl group, while a highly polar solvent could enhance the rate of attack at the sulfonyl fluoride. The presence of additives, such as phase-transfer catalysts, can also influence the reactivity by altering the solubility and availability of the nucleophile in the reaction medium.

Table 2: Predicted Influence of Solvent on Reactivity

| Solvent Type | Examples | Effect on SN2 at α-carbon | Effect on Attack at Sulfonyl Fluoride | Predicted Selectivity |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Rate enhanced | Rate enhanced | Dependent on nucleophile |

| Polar Protic | Water, Ethanol, Methanol | Rate decreased | Can be enhanced or decreased | May favor attack at sulfonyl fluoride |

| Nonpolar | Toluene, Hexane | Low solubility, slow rate | Low solubility, very slow rate | Generally poor reactivity |

Application of Computational Chemistry for Mechanistic Elucidation and Reactivity Prediction

Computational chemistry provides a powerful lens through which to investigate the reactivity and mechanistic pathways of this compound at a molecular level. up.ac.zaup.ac.za Techniques such as Density Functional Theory (DFT) are particularly well-suited for exploring the electronic structure, reaction energetics, and transition states of reactions involving this bifunctional electrophile. up.ac.zamdpi.com

By modeling the reactions of different nucleophiles with the two electrophilic centers, computational studies can predict the activation energies for each potential reaction pathway. up.ac.za A lower calculated activation energy for one pathway over another would suggest that it is the kinetically favored process, thus predicting the chemoselectivity of the reaction. Such calculations can be performed in both the gas phase and in various solvent environments using implicit or explicit solvent models to understand the influence of the reaction medium. up.ac.za

Furthermore, computational methods can provide detailed insights into the geometry of the transition states, which is crucial for understanding the reaction mechanism. For the SN2 reaction at the bromoacetyl group, calculations can confirm the backside attack of the nucleophile and the trigonal bipyramidal transition state. For the reaction at the sulfonyl fluoride, computational studies can help to distinguish between different possible mechanisms, such as a concerted or a stepwise addition-elimination pathway. nih.gov

The electronic properties of the molecule, such as the partial charges on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. The Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites in the molecule, providing a theoretical basis for the observed reactivity. By analyzing the LUMO, one can predict where a nucleophile is most likely to attack. These computational predictions can then be used to guide experimental work, saving time and resources in the development of synthetic methodologies. acs.org

Table 3: Potential Applications of Computational Chemistry

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of activation energies for competing reaction pathways. | Prediction of chemoselectivity for a given nucleophile. |

| Transition State Searching | Elucidation of the geometry and energetics of transition states. | Detailed understanding of the reaction mechanisms at both electrophilic centers. |

| Solvation Models | Simulation of reactions in different solvent environments. | Prediction of solvent effects on reaction rates and selectivity. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies and distributions. | Identification of the most electrophilic sites and prediction of reactivity. |

Applications in Chemical Biology and Advanced Organic Synthesis

Protein Modification and Covalent Probe Development

Covalent probes are indispensable for identifying and characterizing protein function, target engagement, and enzyme activity. The unique combination of reactive moieties in 2-(2-bromoacetyl)-Benzenesulfonyl fluoride (B91410) allows for its application in the development of sophisticated probes for protein labeling and modification.

The sulfonyl fluoride (SF) group is recognized as a "privileged" electrophilic warhead in chemical biology. rsc.org It possesses a favorable balance of aqueous stability and reactivity, enabling it to covalently modify several nucleophilic amino acid residues within protein binding sites. rsc.orgjenabioscience.com Unlike more common warheads that exclusively target cysteine, SFs can react with a broader range of residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govmdpi.com

The reaction with these residues typically proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. tandfonline.comacs.org

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues react to form stable sulfonate esters. rsc.orgrsc.org The reaction with serine, in particular, is a well-established mechanism for the inhibition of serine proteases. nih.govacs.org

Lysine: The ε-amino group of lysine attacks the sulfonyl fluoride to form a highly stable sulfonamide linkage. rsc.orgnih.gov

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, reacting with sulfonyl fluorides. nih.govnih.gov

Cysteine: While sulfonyl fluorides can react with the thiol group of cysteine to form a thiosulfonate ester, this adduct is often unstable and can be reversible. acs.orgrsc.orgnih.gov

This broad reactivity expands the scope of proteins that can be targeted for covalent modification beyond those containing a suitably positioned cysteine residue. rsc.orgnih.gov

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Adduct Stability |

|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Stable rsc.orgrsc.org |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester | Stable rsc.org |

| Lysine (Lys) | Amine (-NH₂) | Sulfonamide | Stable rsc.orgnih.gov |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonate Ester | Stable rsc.org |

| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate Ester | Unstable/Reversible acs.orgrsc.org |

| Histidine (His) | Imidazole | Sulfonyl-imidazole | Moderately Stable nih.govnih.gov |

The ability of sulfonyl fluorides to react with multiple nucleophilic residues raises questions about their labeling specificity. nih.gov While they can be considered promiscuous compared to highly specific warheads like Michael acceptors, their reactivity is not indiscriminate. nih.govnih.gov The labeling is "context-specific," meaning the reactivity is heavily influenced by the local microenvironment of the protein binding pocket. rsc.orgresearchgate.net

Factors that govern the specificity of sulfonyl fluoride probes include:

Residue Accessibility: The nucleophilic amino acid must be physically accessible to the probe.

Nucleophilicity: The pKa of the residue, which is modulated by the surrounding amino acids, plays a crucial role. For instance, a lysine residue with a perturbed, lower pKa can become a potent nucleophile. nih.gov

Probe-Protein Binding: The non-covalent interactions between the probe molecule and the protein target position the sulfonyl fluoride warhead in proximity to a specific residue, facilitating the covalent reaction. nih.gov

Therefore, while the sulfonyl fluoride group has the potential to react with many residues, selectivity can be achieved through the rational design of the probe's scaffold to favor binding to a specific target protein. nih.govrsc.org This contrasts with the inherent promiscuity of some probes that may lead to off-target labeling, a potential limitation for in-cell experiments requiring long incubation times. nih.gov

The bromoacetyl group functions as a distinct and complementary reactive handle to the sulfonyl fluoride. It is a classic haloacetyl reagent primarily known for its high reactivity and selectivity toward sulfhydryl groups (thiols) found in cysteine residues. google.comthermofisher.com The reaction is an SN2 alkylation that forms a stable thioether bond. google.comthermofisher.com

This sulfhydryl-selectivity offers a more targeted approach to protein labeling compared to the broader reactivity of the sulfonyl fluoride. acs.orgnih.gov The reaction rate is pH-dependent, with greater reactivity observed at pH values above 7.5, where the thiol group is more likely to be in its more nucleophilic thiolate form. thermofisher.comacs.org While reactions with other nucleophiles like histidine and methionine are possible, they are generally much slower than the reaction with cysteine, allowing for a high degree of chemoselectivity under controlled conditions. acs.org

The presence of both a sulfonyl fluoride and a bromoacetyl group in 2-(2-bromoacetyl)-Benzenesulfonyl fluoride makes it a bifunctional crosslinker. It can potentially react with two different sites on a single protein or crosslink two different proteins, one via a sulfonyl fluoride-reactive residue and the other via a cysteine.

| Reactive Group | Primary Target Residue(s) | Reaction Type | Key Features |

|---|---|---|---|

| Sulfonyl Fluoride | Ser, Lys, Tyr, Thr, His mdpi.com | Sulfonylation (SuFEx) | Broad, context-dependent reactivity rsc.org |

| Bromoacetyl | Cysteine (Cys) google.comacs.org | Alkylation (SN2) | Highly selective for thiols, forms stable thioether bond google.com |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. wikipedia.orgnih.gov An ABPP probe typically consists of a reactive group (warhead) that covalently modifies the active site of an enzyme and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification. wikipedia.org

The sulfonyl fluoride moiety is an effective warhead for ABPP probes, particularly for targeting serine hydrolases and proteases, but also other enzyme classes due to its broad reactivity profile. nih.govnomuraresearchgroup.com Probes based on sulfonyl fluorides have been successfully used for the covalent labeling, enrichment, and identification of fatty acid-associated proteins and for profiling diverse classes of metabolic serine hydrolases in living cells. nih.gov

A compound like this compound serves as a valuable scaffold for creating novel ABPP reagents. Either the sulfonyl fluoride or the bromoacetyl group can act as the warhead to covalently bind to an enzyme's active site, thereby providing a readout of its catalytic activity. wikipedia.orgnih.gov The dual functionality allows for the development of probes that could potentially target different enzyme classes or be used in differential labeling experiments.

Enzyme Inhibition and Functional Modulation Studies

The ability of this compound to form stable covalent bonds with key amino acid residues is the basis for its use as an enzyme inhibitor. This covalent modification leads to the irreversible loss of enzyme function, a valuable tool for studying enzyme mechanisms and validating drug targets.

Irreversible inhibition occurs when the inhibitor forms a covalent bond with the enzyme, permanently blocking its activity. Both reactive groups on this compound can achieve this through distinct mechanisms.

Sulfonylation of Active Site Residues: The sulfonyl fluoride group is a well-documented irreversible inhibitor of serine proteases and esterases. rsc.orgwikipedia.orgdatapdf.com The mechanism involves the covalent modification of the catalytic serine residue in the enzyme's active site. nih.govwikipedia.org This process, known as sulfonylation, forms a sulfonyl-enzyme derivative that is extremely stable and renders the enzyme catalytically inactive. nih.govwikipedia.org Beyond serine, the covalent modification of other functionally essential residues like lysine or tyrosine within a binding pocket can also lead to irreversible inhibition. rsc.orgnih.gov

Alkylation of Cysteine Residues: The bromoacetyl group irreversibly inactivates enzymes, typically cysteine proteases, by alkylating the catalytic cysteine residue. google.comthermofisher.com The formation of a stable thioether bond prevents the cysteine's thiol group from participating in catalysis, leading to a complete loss of enzyme activity. This targeted modification of a crucial active site residue is a common strategy for developing potent and selective irreversible inhibitors.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The unique bifunctional nature of this compound, possessing two distinct electrophilic centers, underpins its utility in structure-activity relationship (SAR) studies for enzyme inhibition. The sulfonyl fluoride (-SO₂F) and the α-haloacetyl group (specifically, bromoacetyl) offer different mechanisms for covalent modification of amino acid residues within an enzyme's active or allosteric sites. This dual reactivity allows for a nuanced exploration of enzyme binding pockets.

SAR studies involving analogs of this compound would systematically explore how modifications to either the benzenesulfonyl fluoride ring or the bromoacetyl group affect inhibitory potency and selectivity. Key aspects of these SAR studies include:

Positional Isomerism: The relative positions of the sulfonyl fluoride and bromoacetyl groups on the benzene (B151609) ring are critical. The ortho configuration in this compound creates a specific spatial arrangement of the two reactive moieties. SAR studies would involve synthesizing and testing meta and para isomers to understand how the distance and orientation between the two electrophiles influence binding and covalent modification of target residues.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene ring can modulate the electrophilicity of the sulfonyl fluoride group and influence non-covalent interactions (e.g., hydrophobic, van der Waals) with the enzyme. This allows for the fine-tuning of both reactivity and selectivity.

Modification of the Haloacetyl Group: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) alters the reactivity of the acetyl group, following the general trend I > Br > Cl for leaving group ability. This allows for tuning the rate of covalent bond formation with nucleophilic residues like cysteine. Furthermore, replacing the hydrogen atoms on the acetyl methyl group with other substituents can probe steric tolerance within the binding site.

These systematic modifications provide a detailed map of the structural requirements for optimal enzyme inhibition, guiding the design of more potent and selective inhibitors.

Inhibition of Specific Enzyme Classes (e.g., Serine Hydrolases, Proteases, NADPH Oxidase)

The distinct chemical properties of the sulfonyl fluoride and bromoacetyl groups in this compound make it a versatile inhibitor of several enzyme classes.

Serine Hydrolases and Proteases:

Sulfonyl fluorides are well-established irreversible inhibitors of serine proteases and hydrolases. stanford.eduwikipedia.org The mechanism involves the reaction of the highly electrophilic sulfur atom of the sulfonyl fluoride with the nucleophilic hydroxyl group of the active site serine residue. wikipedia.org This forms a stable sulfonyl-enzyme conjugate, effectively inactivating the enzyme. The specificity of sulfonyl fluorides can be tuned by the scaffold to which they are attached, allowing for the targeting of specific members of this large enzyme family. stanford.edu For instance, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is a widely used serine protease inhibitor. wikipedia.orgresearchgate.net

NADPH Oxidase:

The NADPH oxidase complex is a key enzyme in the production of reactive oxygen species (ROS). nih.gov Studies have shown that compounds containing a benzenesulfonyl fluoride moiety, such as AEBSF, can inhibit NADPH oxidase activation. nih.govresearchgate.netsemanticscholar.org The inhibitory mechanism is thought to involve interference with the assembly of the multi-protein oxidase complex, rather than direct inhibition of the electron transport chain. researchgate.netsemanticscholar.org Specifically, it has been suggested that AEBSF may interact with the membrane-bound components of the complex, preventing the binding of cytosolic components like p47phox and p67phox. nih.gov The presence of the sulfonyl fluoride group is considered essential for this inhibitory activity. nih.govsemanticscholar.org While AEBSF is primarily known as a serine protease inhibitor, its ability to also target NADPH oxidase highlights the potential for benzenesulfonyl fluoride derivatives to act on this enzyme system. researchgate.netnih.gov

The bromoacetyl group in this compound provides an additional mechanism for enzyme inhibition, primarily through the alkylation of nucleophilic residues such as cysteine and histidine. This dual reactivity could potentially lead to a two-pronged inhibition strategy, where one part of the molecule targets a serine residue while the other targets a nearby cysteine or histidine, potentially leading to enhanced potency or a unique inhibition profile.

Advanced Click Chemistry and Ligation Strategies (SuFEx and Beyond)

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. nih.gov The presence of both a SuFEx-active sulfonyl fluoride and a bromoacetyl group for traditional bioconjugation makes this compound a valuable tool for advanced chemical ligation.

SuFEx Reactions in Polymer Science and Functional Material Synthesis

SuFEx chemistry has emerged as a highly efficient and reliable method for the synthesis of polymers and functional materials. acs.orgrsc.org The reaction typically involves the coupling of a sulfonyl fluoride with a silyl (B83357) ether or an alcohol to form a stable sulfate (B86663) or sulfonate linkage. nih.gov This process is characterized by high yields, broad functional group tolerance, and often proceeds under mild, metal-free conditions. nih.govrsc.org

The key advantages of using SuFEx in polymer science include:

Step-growth polymerization: Bifunctional monomers containing sulfonyl fluoride and silyl ether/alcohol groups can be polymerized to create polysulfates or polysulfonates.

Post-polymerization modification: Polymers containing pendant sulfonyl fluoride groups can be readily modified with a wide range of molecules, allowing for the synthesis of functional materials with tailored properties. acs.orgfao.org

Synthesis of diverse polymer backbones: The versatility of SuFEx allows for the creation of a wide variety of polymer architectures. acs.org

A bifunctional molecule like this compound could be utilized in polymer synthesis in a couple of ways. The sulfonyl fluoride can participate in SuFEx polymerization to form the polymer backbone, leaving the bromoacetyl group as a pendant functionality. This pendant group can then be used for subsequent cross-linking or grafting of other molecules, providing a pathway to complex and highly functional materials.

Bioconjugation Strategies Utilizing Sulfonyl Fluoride and Bromoacetyl Groups

The dual reactivity of this compound offers unique opportunities for bioconjugation. The sulfonyl fluoride and bromoacetyl groups can react with different amino acid residues, allowing for site-specific or dual labeling of proteins and other biomolecules.

Sulfonyl Fluoride in Bioconjugation: The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, including serine, threonine, tyrosine, lysine, and histidine, often with context-dependent selectivity. acs.orgnih.gov This reactivity has been harnessed for the development of chemical probes and covalent inhibitors. acs.org The SuFEx reaction itself is also being adapted for bioconjugation, providing a stable and reliable linkage. nih.govresearchgate.net

Bromoacetyl Group in Bioconjugation: The bromoacetyl group is a classic electrophile used for the modification of proteins. It readily reacts with the thiol group of cysteine residues via nucleophilic substitution, forming a stable thioether bond. acs.orgthermofisher.com It can also react with other nucleophilic residues like histidine and methionine, although typically at a slower rate.

The differential reactivity of these two groups can be exploited for sequential or orthogonal bioconjugation strategies. For example, the bromoacetyl group can be selectively reacted with a cysteine residue at a near-neutral pH, leaving the sulfonyl fluoride intact for a subsequent SuFEx reaction with a tyrosine or lysine residue under different conditions. acs.org This allows for the precise and controlled construction of complex bioconjugates.

Synthesis of Complex Organic Molecules and Novel Building Blocks

Role as a Versatile Electrophilic Synthon in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Sulfonyl fluorides have been shown to be valuable components in MCRs for the synthesis of diverse molecular scaffolds. researchgate.netmdpi.comacs.org

The compound this compound can act as a versatile bifunctional electrophilic synthon in MCRs. Its two electrophilic sites can react with different nucleophiles in a controlled or sequential manner, leading to the rapid assembly of complex molecules.

For instance, in a hypothetical MCR, a nucleophile could first react with the bromoacetyl group. The resulting intermediate, now containing the benzenesulfonyl fluoride moiety, could then participate in a subsequent transformation, such as an intramolecular SuFEx-type cyclization or a reaction with another nucleophile. The ortho positioning of the two reactive groups could be exploited to favor cyclization reactions, leading to the formation of heterocyclic compounds containing a sulfonyl group.

The ability of this compound to engage in multiple, distinct bond-forming events makes it a powerful building block for combinatorial chemistry and the discovery of novel bioactive molecules.

Derivatization Strategies to Access Diverse Compound Libraries

The bifunctional nature of this compound presents a powerful platform for the generation of diverse compound libraries in chemical biology and advanced organic synthesis. The presence of two distinct reactive sites—the electrophilic α-bromoacetyl group and the sulfonyl fluoride moiety—allows for sequential or orthogonal derivatization with a wide array of nucleophiles. This dual reactivity enables the introduction of significant molecular diversity from a single, readily accessible scaffold.

The primary strategies for derivatization revolve around the reactions of these two key functional groups:

Nucleophilic Substitution at the α-Bromoacetyl Group: The bromoacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reaction is a cornerstone for introducing a wide range of chemical functionalities. Common nucleophiles employed in this context include primary and secondary amines, thiols, and phenols. The reaction with amines leads to the formation of α-amino ketones, while reaction with thiols yields α-thio ketones. These reactions are typically high-yielding and proceed under mild conditions, making them amenable to high-throughput parallel synthesis.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry at the Sulfonyl Fluoride Group: The sulfonyl fluoride group is a key player in "click chemistry," specifically in SuFEx reactions. This moiety can react with a range of nucleophiles, most notably silyl ethers, to form stable sulfonate or sulfonamide linkages. The reactivity of the sulfonyl fluoride allows for a second point of diversification, often orthogonal to the chemistry of the bromoacetyl group. This enables the construction of more complex molecular architectures.

The combination of these two reactive handles allows for a combinatorial approach to library synthesis. A library of nucleophiles can be reacted at the bromoacetyl position, followed by a second library of nucleophiles at the sulfonyl fluoride position, leading to an exponential increase in the number of unique compounds generated.

Illustrative Derivatization Reactions:

The following tables detail representative derivatization reactions based on the reactivity of the analogous "4-(2-bromoacetyl)-benzenesulfonyl fluoride," showcasing the potential for generating diverse compound libraries.

| Nucleophile | Reactant Structure | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary Amine | R-NH₂ | α-Amino ketone | Substituted Amino Ketones |

| Secondary Amine | R₂NH | α-Amino ketone | Substituted Amino Ketones |

| Thiol | R-SH | α-Thio ketone | Substituted Thio Ketones |

| Phenol | Ar-OH | α-Aryloxy ketone | Substituted Aryloxy Ketones |

| Nucleophile | Reactant Structure | Resulting Functional Group | Product Class |

|---|---|---|---|

| Silyl Ether | R-O-SiMe₃ | Sulfonate Ester | Sulfonates |

| Primary Amine | R-NH₂ | Sulfonamide | Sulfonamides |

| Secondary Amine | R₂NH | Sulfonamide | Sulfonamides |

Detailed Research Findings:

Research on related bifunctional reagents has demonstrated the feasibility of these derivatization strategies for the rapid assembly of compound libraries. For instance, parallel synthesis approaches have been successfully employed, where an array of amines or thiols is reacted with the bromoacetyl handle in a multi-well plate format. Subsequent purification and further derivatization at the sulfonyl fluoride position can then be performed to expand the library.

The synthesis of heterocyclic libraries is another significant application. The reaction of the bromoacetyl group with binucleophilic reagents, such as substituted thioureas or amidines, can lead to the formation of various five- and six-membered heterocyclic rings, including thiazoles and pyrimidines. This approach introduces not only new substituents but also diverse core scaffolds, which is highly valuable in drug discovery.

The strategic combination of these derivatization pathways allows for the creation of large and structurally diverse compound libraries from the this compound scaffold. These libraries are valuable resources for screening in chemical biology to identify novel probes and in medicinal chemistry for the discovery of new therapeutic agents.

Analytical and Spectroscopic Methodologies for Characterization and Interaction Studies

Mass Spectrometry-Based Proteomic Profiling of Covalently Modified Proteins

Mass spectrometry (MS) is an indispensable tool in proteomics for identifying proteins that have been covalently modified by reactive compounds. nih.govmdpi.com For a compound such as 2-(2-bromoacetyl)-Benzenesulfonyl fluoride (B91410), MS-based proteomics can pinpoint the exact sites of modification on target proteins. The general workflow, often referred to as "bottom-up" proteomics, involves the covalent labeling of proteins within a complex biological sample, followed by enzymatic digestion of the entire proteome into smaller peptides. mdpi.com

This peptide mixture is then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). nih.gov In the mass spectrometer, peptides that have been modified by 2-(2-bromoacetyl)-Benzenesulfonyl fluoride will exhibit a specific mass shift corresponding to the mass of the added chemical group. These modified peptides can be selected and fragmented to generate a spectrum of product ions. This fragmentation data allows for the precise sequencing of the peptide and the unambiguous identification of the modified amino acid residue (e.g., cysteine, lysine (B10760008), histidine, or tyrosine). nih.govresearchgate.net

This powerful "chemical proteomics" approach enables the identification of direct protein targets of the compound on a proteome-wide scale, providing crucial information about its mechanism of action and potential off-targets. nih.gov

Table 1: Representative Data from a Proteomic Profiling Experiment Note: This table is illustrative of the data format that would be generated in such an experiment. Specific data for this compound is not publicly available.

| Identified Protein | Modified Peptide Sequence | Modified Residue | Mass Shift (Da) |

|---|---|---|---|

| Protein A | G-L-C*-V-I-A-K | Cys-123 | +200.99 |

| Protein B | F-T-Y*-S-D-R | Tyr-88 | +200.99 |

| Protein C | H*-I-V-T-N-L-K | His-45 | +200.99 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including this compound. rsc.org A full characterization would involve a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: This would provide information on the number and connectivity of hydrogen atoms in the molecule, revealing the substitution pattern on the benzene (B151609) ring and the presence of the acetyl methylene (B1212753) protons.

¹³C NMR: This experiment would identify all unique carbon environments within the molecule, from the carbonyl carbon of the acetyl group to the carbons of the aromatic ring.

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is particularly valuable. It would show a signal corresponding to the sulfonyl fluoride group, and its chemical shift would be highly sensitive to the electronic environment, confirming the structure. nih.goved.ac.uk

Beyond simple structural confirmation, NMR can be used to study the reaction mechanism of the compound with nucleophiles or to analyze the structure of the resulting covalent adducts with small molecules or peptides. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish definitive correlations between atoms and confirm the covalent structure of any reaction products. jeol.com

Table 2: Expected NMR Data for this compound Note: This table illustrates the type of data obtained from NMR spectroscopy. Published experimental values for this specific compound are not available.

| Nucleus | Experiment Type | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|

Spectrophotometric and Fluorimetric Assays for Enzyme Kinetics and Interaction Analysis

Spectrophotometric and fluorimetric assays are workhorse methods in biochemistry for studying enzyme kinetics and molecular interactions in real-time. nih.govnih.gov If this compound is investigated as an enzyme inhibitor, these assays would be used to determine key kinetic parameters such as the rate of inactivation.

In a typical spectrophotometric assay, the activity of an enzyme is monitored by observing a change in absorbance as a substrate is converted to a colored product. To study an irreversible inhibitor like this compound, the enzyme would be incubated with the compound for various times, and the remaining enzyme activity would be measured. A plot of residual activity versus time would reveal the rate of inactivation.

Fluorimetric assays operate on a similar principle but detect changes in fluorescence, which often provides greater sensitivity. nih.gov For example, a substrate could be designed to become fluorescent upon enzymatic cleavage. The decrease in the rate of fluorescence production in the presence of this compound would be used to quantify the inhibition. These methods are essential for determining the potency and mechanism of covalent inhibitors. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Compound-Target Complex Structures

The most definitive understanding of how a compound interacts with its protein target comes from high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). researchgate.netnih.gov These methods can reveal the three-dimensional structure of the protein-inhibitor complex at an atomic level.

For X-ray crystallography, the target protein must first be expressed, purified, and crystallized. libretexts.org These crystals can then be soaked with this compound, or the protein can be co-crystallized with the compound, allowing the covalent reaction to occur within the crystal or prior to crystallization. The crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern that can be computationally processed to generate a detailed electron density map and a 3D model of the protein-compound adduct. researchgate.netelsevierpure.com This model would show the precise covalent linkage between the compound and a specific amino acid residue, as well as other non-covalent interactions within the binding pocket.

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govresearchgate.net In cryo-EM, a solution of the protein-compound complex is rapidly frozen, and the individual molecules are imaged with an electron microscope. nih.gov Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D structure. While historically challenging for small proteins, recent advances using scaffolds or other techniques are making cryo-EM increasingly applicable for visualizing compound binding to smaller targets as well. tudelft.nl

Emerging Research Directions and Future Perspectives

Development of Highly Chemo- and Regioselective Synthetic Routes

The synthesis of molecules with multiple reactive centers, such as 2-(2-bromoacetyl)-Benzenesulfonyl fluoride (B91410), presents significant chemical challenges. A primary goal is the development of synthetic pathways that offer high chemo- and regioselectivity, ensuring that the desired isomer is produced efficiently and without unintended side reactions. Current research efforts are moving beyond traditional methods, which often have limitations in yield and selectivity, toward more advanced strategies.

Key synthetic transformations for related aryl sulfonyl fluorides include the palladium-mediated conversion of an aryl bromide to a benzyl (B1604629) sulfide, which is subsequently oxidized to a sulfonyl chloride and then converted to the sulfonyl fluoride using a fluoride source like potassium fluoride. nih.gov However, achieving regioselectivity in the initial placement of the functional groups on the benzene (B151609) ring is critical. Future synthetic routes may leverage advances in C-H activation, transition-metal catalysis, and flow chemistry to provide more direct and controlled access to specific isomers like the ortho-substituted 2-(2-bromoacetyl)-Benzenesulfonyl fluoride. nih.gov The development of enantiopure bifunctional S(VI) reagents could also enable the asymmetric synthesis of chiral analogs, further expanding the chemical space for probe development. chemrxiv.org Such innovations are crucial for producing a diverse library of probes where the spatial relationship between the two reactive warheads is precisely controlled, a key factor in targeting specific protein topographies.

Rational Design of Next-Generation Chemical Probes with Enhanced Specificity

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues. nih.govrsc.org Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can covalently modify serine, threonine, tyrosine, lysine (B10760008), and histidine residues. nih.govmdpi.com This broad reactivity profile is a key advantage for exploring diverse protein targets. nih.govmdpi.com

The rational design of next-generation probes based on the this compound scaffold aims to enhance targeting specificity. The presence of the second electrophile, the α-bromoacetyl group, which preferentially reacts with cysteine, allows for the design of "dual-warhead" probes. uu.nl This dual-functionality could be exploited in several ways:

Targeting Specific Di-amino-acid Motifs: Probes can be designed to crosslink two specific residues within a protein's binding pocket, significantly increasing binding affinity and selectivity.

Modulating Reactivity: The electronic properties of the benzene ring can be tuned by adding other substituents to modulate the reactivity of both the sulfonyl fluoride and the bromoacetyl groups, allowing for finer control over which residues are targeted. mdpi.com

Conformation-Specific Targeting: A probe might initially bind reversibly, adopting a specific conformation that positions the electrophilic warheads to react only with nucleophiles present in the active state of an enzyme, thus providing a snapshot of its functional state.

By systematically modifying the linker length and geometry between the two reactive groups, researchers can create probes tailored to the unique architecture of a target protein's active site, moving from broad-spectrum probes to highly selective chemical tools. nih.gov

Exploration of Novel Biological Targets and Undiscovered Cellular Pathways

A significant application of versatile chemical probes like this compound is the identification of new protein targets and the elucidation of their roles in cellular pathways. The ability of the sulfonyl fluoride group to react with a wide array of nucleophilic amino acids makes it an ideal tool for "target fishing" in complex biological systems. nih.govmdpi.com

For instance, sulfonyl fluoride probes have been successfully used to identify and study a range of protein classes:

Kinases: Probes have been designed to covalently label a conserved lysine in the ATP binding site of a broad spectrum of kinases, enabling large-scale profiling of the kinome in living cells. acs.orgucsf.edu

Glutathione Transferases (GSTs): Chemoproteomic studies using sulfonyl fluoride probes have revealed selective labeling of functionally important tyrosine residues in the substrate-binding sites of GSTs. ox.ac.uk

E3 Ubiquitin Ligases: A sulfonyl fluoride derivative of a known molecular glue was used to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. This probe was instrumental in validating the target and understanding its mechanism of action. nih.govrsc.org

Future research will involve applying this compound and its derivatives in unbiased chemoproteomic workflows to map new protein-protein interactions and identify previously unknown "ligandable" sites on proteins that may have been missed by conventional screening methods. ebi.ac.uk This exploration is crucial for discovering novel nodes in signaling pathways that could become the next generation of therapeutic targets.

Integration with High-Throughput Screening and Chemoproteomics Methodologies

The integration of advanced chemical probes with high-throughput screening (HTS) and chemoproteomics is revolutionizing drug discovery and basic biology. nih.gov Sulfonyl fluoride probes are exceptionally well-suited for these platforms due to their stability and predictable reactivity. mdpi.com

In a typical chemoproteomics workflow, a probe like this compound, often modified with a reporter tag (e.g., an alkyne or azide (B81097) for "click chemistry"), is introduced to cell lysates or live cells. nih.gov Proteins that are covalently labeled by the probe are then enriched, identified, and quantified using mass spectrometry. This approach, known as Activity-Based Protein Profiling (ABPP), provides a powerful readout of the functional state of entire enzyme families.

Future directions in this area include:

Fragment-Based Screening: Using the sulfonyl fluoride moiety as a reactive tag for fragment libraries. In this "SuFBits" (Sulfonyl Fluoride bits) approach, weak-binding fragments are coupled to a sulfonyl fluoride warhead. If the fragment directs the probe to a protein surface, the warhead will covalently label a nearby nucleophile, enabling the sensitive detection of even weak fragment-protein interactions by mass spectrometry. mdpi.com

Competitive Profiling: Quantifying drug-target engagement in live cells. A broad-spectrum sulfonyl fluoride probe can be used to compete with a non-covalent drug candidate. By measuring the degree to which the drug blocks probe labeling, researchers can determine the drug's potency and selectivity against thousands of proteins simultaneously in a native cellular environment. acs.orgucsf.edu

This combination of versatile chemistry and powerful analytical technology allows researchers to screen vast chemical libraries and proteomes, accelerating the pace of target validation and lead discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-bromoacetyl)-benzenesulfonyl fluoride, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Start with benzenesulfonyl chloride derivatives. React benzenesulfonyl chloride with potassium fluoride (KF) in acetonitrile using 18-crown-6 ether as a phase-transfer catalyst to form benzenesulfonyl fluoride .

- Step 2 : Introduce the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution. For example, react bromoacetyl bromide with the sulfonyl fluoride intermediate under anhydrous conditions at 0–5°C to minimize side reactions .

- Purification : Use vacuum distillation (for intermediates) and recrystallization (final product) with solvents like dichloromethane/hexane .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the sulfonyl fluoride (-SO₂F) group via NMR (δ ≈ 60–65 ppm) and the bromoacetyl moiety via NMR (δ 4.5–5.0 ppm for the methylene group) .

- FTIR : Identify characteristic peaks for S=O (1360–1180 cm⁻¹), C=O (1700 cm⁻¹), and C-Br (550–600 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 116–117°C for related bromoacetyl derivatives) with literature data .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Handling Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as the compound is corrosive (H314) and releases hydrogen fluoride upon decomposition .

- Work under inert atmosphere (argon/nitrogen) to stabilize the sulfonyl fluoride group .

Q. How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The bromoacetyl moiety acts as an electrophilic site, facilitating nucleophilic attack (e.g., by amines or thiols) to form covalent adducts. This reactivity is exploited in synthesizing enzyme inhibitors or fluorescent probes .

- Kinetic studies in polar aprotic solvents (e.g., DMF) show enhanced reaction rates at 25–40°C .

Advanced Research Questions

Q. How can this compound participate in transition-metal-catalyzed cross-coupling reactions?

- Methodology :

- Hiyama Coupling : Use PdCl₂ (5 mol%) with tetrabutylammonium fluoride (TBAF) as an additive. React with aryl silanes at 70°C under aerobic conditions to form biaryls .

- Suzuki-Miyaura Coupling : Substitute the bromoacetyl group with boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C .

Q. What is the potential of this compound as a covalent inhibitor of serine proteases?

- Mechanistic Study :

- The sulfonyl fluoride group reacts irreversibly with the catalytic serine residue in proteases (e.g., elastase, trypsin), while the bromoacetyl group enhances membrane permeability. Compare inhibition kinetics (IC₅₀) with AEBSF, a known serine protease inhibitor .

- Assay Design : Use fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) to measure residual enzyme activity post-inhibition .

Q. How do structural modifications (e.g., substituents on the benzene ring) affect its bioactivity and stability?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂) on the benzene ring increase electrophilicity of the sulfonyl fluoride, enhancing reactivity with nucleophiles.

- Bulky substituents (e.g., -CF₃) improve metabolic stability but reduce solubility .

- Experimental Design : Synthesize analogs via directed ortho-metalation and compare hydrolysis rates in PBS (pH 7.4) .

Q. What analytical strategies can identify decomposition products under thermal stress?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.